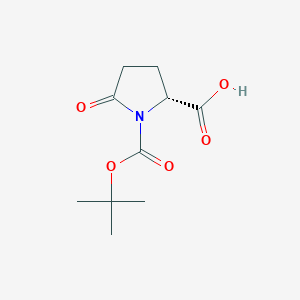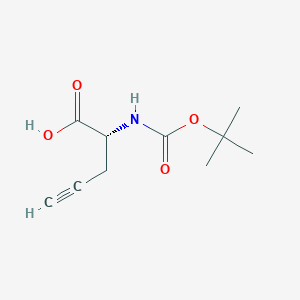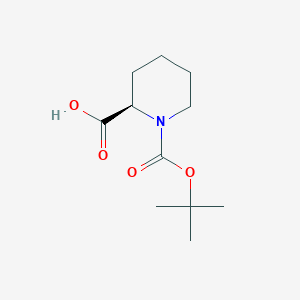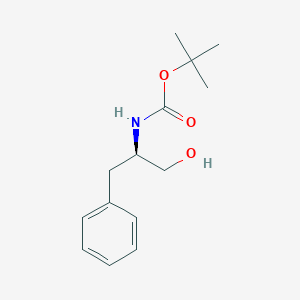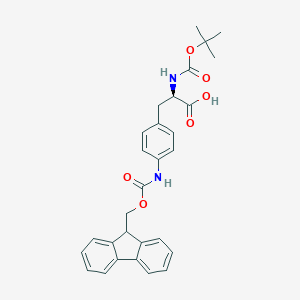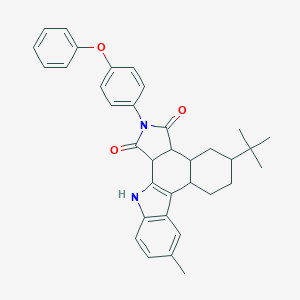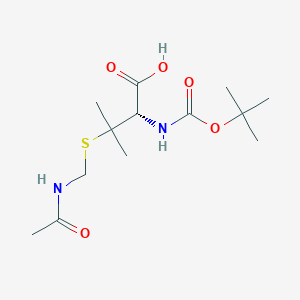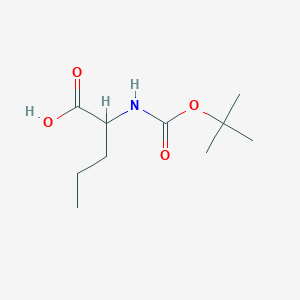
Boc-D-Glu(Ofm)-OH
Descripción general
Descripción
Boc-D-Glu(Ofm)-OH, also known as tert-butoxycarbonyl-D-glutamic acid 5-formyl ester, is a derivative of the amino acid glutamic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butoxycarbonyl group helps in preventing unwanted side reactions, making it a valuable reagent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Glu(Ofm)-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group. The process begins with the reaction of D-glutamic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl-D-glutamic acid. The next step involves the esterification of the carboxyl group at the fifth position with formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Glu(Ofm)-OH undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of catalysts like palladium on carbon.
Major Products Formed
Oxidation: this compound can be converted to Boc-D-Glu-OH.
Reduction: The product is Boc-D-Glu(OH)-OH.
Substitution: Various substituted derivatives of Boc-D-Glu can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Boc-D-Glu(Ofm)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: It is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-D-Glu(Ofm)-OH involves the protection of the amino group of glutamic acid. The tert-butoxycarbonyl group prevents unwanted side reactions during peptide synthesis by blocking the amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-Glu-OMe: tert-butoxycarbonyl-D-glutamic acid methyl ester.
Boc-D-Glu-OBzl: tert-butoxycarbonyl-D-glutamic acid benzyl ester.
Boc-D-Glu-OtBu: tert-butoxycarbonyl-D-glutamic acid tert-butyl ester.
Uniqueness
Boc-D-Glu(Ofm)-OH is unique due to the presence of the formyl ester group, which provides additional reactivity compared to other esters. This allows for more versatile chemical modifications and applications in peptide synthesis.
Propiedades
IUPAC Name |
(2R)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


